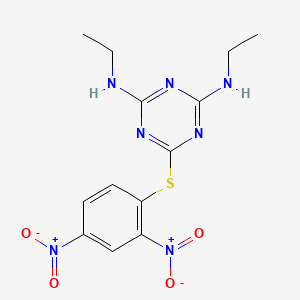

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(2,4-dinitrophenyl)sulfanyl-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S/c1-3-14-11-16-12(15-4-2)18-13(17-11)25-10-6-5-8(19(21)22)7-9(10)20(23)24/h5-7H,3-4H2,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUCWLSKBNXGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dinitrophenylthiol with N2,N4-diethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The dinitrophenylthio moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds similar to 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine have shown selective inhibition against various cancer cell lines.

Case Study:

A study evaluated a library of 126 compounds with similar scaffolds for antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells. This selectivity suggests a promising therapeutic index for further development .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB231 | 10 | High |

| Compound B | MCF-10A | >50 | Low |

Antimicrobial Activity

Triazine derivatives have also been investigated for their antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance antimicrobial efficacy.

Case Study:

Research on related compounds demonstrated effective inhibition against Gram-positive bacteria. The synthesized compounds were evaluated using disc diffusion methods and showed promising results against Bacillus species .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Bacillus cereus | 25 |

| Compound D | Bacillus thuringiensis | 22 |

Agricultural Applications

Triazine compounds are also relevant in agricultural chemistry as herbicides due to their ability to inhibit photosynthesis in plants. The dinitrophenyl moiety enhances the herbicidal activity by disrupting cellular processes.

Case Study:

Field studies have revealed that certain triazine-based herbicides effectively control weed populations without harming crop yields. These findings support the use of such compounds in sustainable agriculture practices.

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and flame retardancy.

Case Study:

Research demonstrated that incorporating triazine derivatives into polymer blends improved their thermal degradation temperatures significantly compared to unmodified polymers. This application is particularly valuable in developing materials for high-temperature applications .

Mechanism of Action

The mechanism of action of 6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The dinitrophenylthio moiety can interact with thiol groups in proteins, leading to the inhibition of enzymatic activities. Additionally, the compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,4-dinitrophenylthio group is unique among common triazine derivatives, offering steric bulk and redox activity.

- Simazine and Fluorodifen prioritize halogen or fluorinated groups for herbicidal activity, whereas the target compound’s nitro groups may confer distinct reactivity .

Antiproliferative Activity

- 6,N2-Diaryl-triazines (e.g., compound 9CI) exhibit selective inhibition of triple-negative breast cancer cells (MDA-MB231) with IC50 values <10 µM, attributed to aryl group interactions with DNA G-quadruplex structures .

- The target compound’s nitro groups may enhance DNA intercalation or redox cycling, but empirical data are lacking.

Herbicidal and Toxicological Profiles

- Simazine : Classified as slightly toxic (LD50 >5,000 mg/kg in rats) but linked to thyroid tumors in chronic rodent studies .

- Fluorodifen : A herbicide with moderate toxicity (LD50 = 320 mg/kg in rats) due to its difluoromethylthio group .

- Target Compound : Predicted higher toxicity due to nitro groups, which are associated with mutagenicity in similar structures (e.g., nitrofurans) .

Biological Activity

6-((2,4-Dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Anticancer Properties

Research indicates that derivatives of triazine compounds often exhibit significant anticancer activity. A study highlighted the efficacy of various triazine derivatives against different cancer cell lines. Specifically, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. For instance:

These values suggest that the compound may possess strong cytotoxic effects against these cancer types.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Kinases : It has been observed that triazine derivatives can inhibit key signaling pathways involved in cell growth and survival, such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

- Cell Cycle Arrest : Research indicates that certain triazine derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Study 1: Antiproliferative Activity

In a comparative study involving various triazine derivatives, this compound demonstrated an inhibition rate ranging from 40% to 115% against specific cancer lines, indicating its potential as an effective anticancer agent .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the triazine ring significantly influenced the biological activity of the compounds. The presence of electron-withdrawing groups like dinitrophenyl enhanced the anticancer potency compared to other derivatives lacking such substitutions .

Data Summary Table

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.20 | Inhibition of PI3K/mTOR pathways |

| MCF-7 | 1.25 | Induction of apoptosis |

| HeLa | 1.03 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.